2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine
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Overview
Description
The compound “2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine” is a chemical compound with a molecular weight of 254.29 . The IUPAC name for this compound is 2-(3,4-dihydro-2(1H)-isoquinolinyl)isonicotinic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14N2O2/c18-15(19)12-5-7-16-14(9-12)17-8-6-11-3-1-2-4-13(11)10-17/h1-5,7,9H,6,8,10H2,(H,18,19) . This indicates that the compound has a complex structure with multiple rings.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 254.29 .Scientific Research Applications
Synthesis of Substituted 3,4-Dihydropyrimidin-2-(1H)-ones (DHPMs)
This compound is used in the synthesis of substituted 3,4-Dihydropyrimidin-2-(1H)-ones (DHPMs). DHPMs are synthesized via acid-catalyzed one-pot condensation of aldehyde, β-ketoester, and urea . DHPMs have a broad spectrum of pharmacological applications such as antiviral, antibacterial, antitumor, anti-inflammatory, antihypertensive, and anti-epileptic agents .
Building Blocks of Synthetic Relevance
3,4-Dihydro-2-(1H)-pyridones (3,4-DHPo) and their derivatives are privileged structures, which has increased their relevance due to their biological activity in front of a broad range of targets . They are especially important as synthetic precursors of a variety of compounds with marked biological activity .
Antibacterial Effects
This compound is used to prepare potent bicyclic peptide deformylase inhibitors with antibacterial effects . These inhibitors can be used to treat bacterial infections.
Inhibitors of Human Nitric Oxide Synthase Isoforms
It is also used to synthesize substituted iminopiperidines as inhibitors of human nitric oxide synthase isoforms . These inhibitors can be used in the treatment of diseases related to nitric oxide synthase.
Antileishmanial Efficacy
A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo [3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) . This shows the potential of this compound in the treatment of leishmaniasis.
Antioxidant and Antimicrobial Evaluation
This compound is used in the synthesis of novel 2,3-dihydro-1H-pyrrolo [3,4-b]quinolin-1-one derivatives, which are evaluated for their antioxidant and antimicrobial properties . This shows the potential of this compound in the development of new antioxidant and antimicrobial agents.
Safety and Hazards
Future Directions
While specific future directions for “2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine” are not mentioned in the available resources, similar compounds have shown potential in the development of new drugs . For instance, quinoline sulfonamide derivatives with tubulin polymerization inhibitory activity have been discovered and can be used as lead compounds for further modification .
Mechanism of Action
Target of Action
Similar compounds such as 3,4-dihydroisoquinolinones have been found to exhibit biological and pharmacological properties, suggesting they may interact with multiple receptors .
Mode of Action
It’s known that similar compounds, such as 3,4-dihydroisoquinolinones, interact with their targets through nucleophilic attack . The compound may bind to its target receptor, leading to changes in the receptor’s function .
Biochemical Pathways
Similar compounds have been found to inhibit the aldo-keto reductase akr1c3, a key enzyme in both breast and prostate cancer .
Pharmacokinetics
Similar compounds have shown stability in both simulated gastric fluid and simulated intestinal fluid, suggesting good bioavailability .
properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c15-13-6-3-8-16-14(13)17-9-7-11-4-1-2-5-12(11)10-17/h1-6,8H,7,9-10,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWIXUPKLCRNMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=CC=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine |
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